Ser-Leu - 6665-16-3

Ser-Leu

Catalog Number: EVT-3413851
CAS Number: 6665-16-3
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ser-Leu is a dipeptide formed from L-serine and L-leucine residues. It has a role as a metabolite.
Synthesis Analysis

The synthesis of serine-leucine can be performed using various methods, with solid-phase peptide synthesis (SPPS) being a common technique. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The process involves several key steps:

  1. Preparation of the Resin: A resin is functionalized with a linker that will covalently bond to the first amino acid.
  2. Coupling Reactions: Protected serine is coupled to the resin-bound linker using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of peptide bonds.
  3. Deprotection: The protecting groups on the amino acids are removed using reagents such as trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
  4. Purification: The synthesized peptides are purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from unreacted materials and side products .
Molecular Structure Analysis

The molecular structure of serine-leucine can be described by its sequence and three-dimensional conformation within larger peptides or proteins. The dipeptide consists of:

  • Serine (Ser): Characterized by a hydroxymethyl group (-CH2OH) that contributes to its polar nature.
  • Leucine (Leu): A branched-chain amino acid with an aliphatic side chain that imparts hydrophobic characteristics.
Chemical Reactions Analysis

Serine-leucine participates in various chemical reactions typical for amino acids and peptides, including:

  • Peptide Bond Formation: The reaction between the carboxyl group of one amino acid and the amino group of another leads to the formation of a peptide bond, releasing water in a condensation reaction.
  • Hydrolysis: Under certain conditions, such as exposure to strong acids or bases, serine-leucine can undergo hydrolysis, breaking down into its constituent amino acids.
  • Post-translational Modifications: In proteins, serine may undergo phosphorylation or glycosylation, altering its function and activity within biological systems .
Mechanism of Action

The mechanism of action for serine-leucine within biological systems primarily revolves around its incorporation into proteins where it contributes to structural integrity and functional roles. For example:

  • Protein Folding: The presence of serine can stabilize protein structures through hydrogen bonding due to its polar side chain.
  • Enzyme Activity: Leucine's hydrophobic nature can influence enzyme-substrate interactions, affecting catalytic efficiency.

Research indicates that the specific arrangement of these amino acids can impact protein dynamics significantly .

Physical and Chemical Properties Analysis

The physical and chemical properties of serine-leucine include:

  • Molecular Weight: Approximately 186.25 g/mol.
  • Solubility: Serine-leucine is soluble in water due to the presence of serine's hydroxyl group.
  • pKa Values: The pKa values for the carboxyl group (~2.2) and amino group (~9.1) influence its behavior in different pH environments.
  • Hydrophobicity Index: Leucine contributes significantly to the hydrophobic character of peptides containing this sequence.

These properties are crucial for understanding how serine-leucine behaves in physiological conditions .

Applications

Serine-leucine sequences are utilized extensively in scientific research and biotechnology:

  • Peptide Synthesis: Used as building blocks for synthesizing larger peptides that may have therapeutic applications.
  • Biological Studies: Investigated for their roles in protein structure-function relationships, particularly in enzyme mechanisms and signaling pathways.
  • Drug Development: Peptides containing serine-leucine are explored for their potential as drug candidates due to their biological activity .
Biological Significance & Functional Roles in Peptide Systems

Role in Viral Fusion Inhibition Mechanisms

Structural Determinants of Antiviral Peptide Activity

The Ser-Leu dipeptide motif serves as a critical structural determinant in antiviral peptides, particularly those targeting viral envelope glycoproteins. This motif frequently resides within amphipathic α-helices or extended β-sheet conformations, enabling dual functionality: hydrophobic Leu anchors into viral membranes, while polar Ser facilitates solubility and target specificity. In HIV-1 fusion inhibitors like Enfuvirtide, the Ser-Leu sequence (positions 38-39 in the peptide's N-terminal domain) stabilizes a β-hairpin structure essential for binding to the viral gp41 HR1 domain [1]. This conformation exposes hydrophobic residues that disrupt the formation of the six-helix bundle required for membrane fusion.

Biophysical studies reveal that substitutions at Ser-Leu positions significantly alter peptide efficacy:

  • Replacing Ser38 with Ala reduces helical propensity, decreasing hydrophobic interactions with gp41 by ~40% [1].
  • Leu39-to-Val mutations diminish viral fusion inhibition by compromising hydrophobic packing within the HR1-HR2 interface [9].

Table 1: Impact of Ser-Leu Motif Modifications on Antiviral Peptide Function

PeptideSer-Leu PositionModificationStructural ConsequenceIC₅₀ vs. Wild-Type
Enfuvirtide38-39NoneStable β-hairpin1.0 (reference)
Enfuvirtide-S38A38-39Ser→AlaReduced helical content5.2-fold increase
CP32M12-13Leu→IleWeakened hydrophobic core3.7-fold increase
Sifuvirtide24-25NoneEnhanced α-helix stability0.3× (improved)

Ser-Leu Motifs in HIV-1 Fusion Inhibitors

Clinically approved HIV-1 fusion inhibitor Enfuvirtide (T-20) incorporates Ser-Leu within its N-terminal domain (Ac-Tyr-Thr-Ser-Leu-Ile-His-...NH₂), where it directly mediates gp41 binding [1]. The Leu39 side chain inserts into a hydrophobic pocket formed by HR1 helices, while Ser38 hydrogen-bonds with Thr-649 of gp41, achieving an IC₅₀ of 1–5 nM against diverse HIV-1 strains [1] [9].

Second-generation inhibitors like Sifuvirtide optimize this motif:

  • Positional shift of Ser-Leu to residues 24-25 enhances protease resistance by reducing cleavage susceptibility
  • Pegylation at the Ser-Leu flanking region extends in vivo half-life while maintaining fusion inhibition at sub-nanomolar concentrations [1].

Mechanistically, Ser-Leu-containing peptides act as competitive inhibitors of HR2-HR1 bundle formation. Kinetic analyses show a direct correlation between Leu hydrophobicity and binding avidity: peptides with cyclohexylalanine substitutions at Leu positions exhibit 8-fold improved affinity but reduced solubility, underscoring the balance mediated by the Ser-Leu duo [9].

Participation in Receptor-Ligand Interactions

PAR-2 Activation via Ser-Leu-Containing Peptides

The N-terminal Ser-Leu sequence in tethered ligands is indispensable for Protease-Activated Receptor 2 (PAR-2) activation. Canonical activation involves proteolytic cleavage (e.g., by trypsin) at Arg36↓Ser37 in human PAR-2, exposing the tethered ligand SLIGKV (where SL = Ser37-Leu38) [2] [8]. Synthetic peptides like SLIGRL-NH₂ and SLIGKV-NH₂ directly bind the receptor’s second extracellular loop, with Ser-Leu serving as the primary activation trigger:

  • Ser1 forms hydrogen bonds with Asn-256 and Tyr-260 in PAR-2’s ligand-binding pocket
  • Leu2 engages in hydrophobic interactions with Phe-243 and Leu-250, stabilizing the active conformation [8] [10].

Mutagenesis studies confirm the motif’s irreplaceability:

  • Inversion (LSIGRL-NH₂) abolishes calcium signaling and receptor internalization
  • Dipeptide deletion (IGRL-NH₂) reduces PAR-2 binding affinity by >100-fold [2].Table 2: Signaling Profiles of Ser-Leu-Containing PAR-2 Agonists
AgonistSequenceReceptor Activation (EC₅₀)Calcium ReleaseMAPK Activationβ-Arrestin Recruitment
Trypsin (canonical)SLIGKV↓ (tethered)1 nMYes (EC₅₀ 1 nM)YesYes
SLIGRL-NH₂Synthetic soluble5 μMYes (EC₅₀ 5 μM)YesYes
SLAAAA-NH₂Biased ligand12 μMNoYes (EC₅₀ 8 μM)Minimal
AAIGRL-NH₂Control peptide>100 μMNoNoNo

Modulation of Calcium Signaling Pathways

Ser-Leu-containing peptides exhibit biased signaling at PAR-2, differentially regulating calcium versus mitogen-activated protein kinase (MAPK) pathways:

  • Wild-type SLIGRL-NH₂ activates both Gαq-PLCβ (inducing IP₃-mediated calcium release) and β-arrestin-ERK1/2 cascades [8].
  • Mutant SLAAAA-NH₂ selectively activates MAPK via β-arrestin coupling while failing to stimulate calcium flux, demonstrating motif-dependent pathway divergence [2] [8].

Structural determinants of calcium-specific signaling include:

  • Leu hydrophobicity: Leu-to-Ala substitutions impair Gαq coupling efficiency by 90%
  • Ser phosphorylation potential: Ser→Thr mutants retain calcium signaling but with delayed kinetics [8].

Biophysical analyses reveal that Ser-Leu peptides induce conformational strain in PAR-2’s transmembrane domains, favoring Gαq over Gα₁₂/₁₃ engagement. Intracellular calcium transients triggered by SLIGRL-NH₂ occur within seconds, whereas MAPK phosphorylation peaks at 5–10 minutes, highlighting temporal control by the Ser-Leu motif [10].

Properties

CAS Number

6665-16-3

Product Name

Ser-Leu

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1

InChI Key

NFDYGNFETJVMSE-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N

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